1-(Benzofuran-2-yl)ethanethiol
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Overview
Description
1-(Benzofuran-2-yl)ethanethiol is an organic compound characterized by the presence of a benzofuran ring attached to an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzofuran-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of benzofuran with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzofuran-2-yl)ethanethiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(Benzofuran-2-yl)ethanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biological molecules, potentially leading to the modulation of enzyme activity or signaling pathways . The benzofuran ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the ethanethiol group.
2-(Benzofuran-2-yl)ethanol: A compound with a hydroxyl group instead of a thiol group.
2-(Benzofuran-2-yl)acetic acid: A compound with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(Benzofuran-2-yl)ethanethiol is unique due to the presence of both the benzofuran ring and the ethanethiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXVHYRTEAJBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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